N-methyl-1-(pyridin-2-yl)methanamine hydrochloride

Description

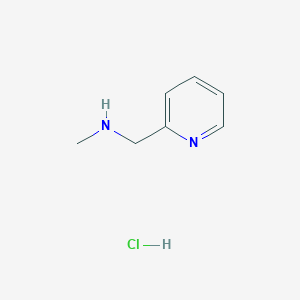

N-Methyl-1-(pyridin-2-yl)methanamine hydrochloride is a substituted methanamine derivative featuring a methyl group attached to the amine nitrogen and a pyridin-2-yl moiety. Its molecular formula is C₇H₁₁ClN₂, and it exists as a hydrochloride salt, enhancing aqueous solubility and stability for pharmaceutical or synthetic applications . The pyridin-2-yl group introduces a nitrogen atom at the 2-position of the aromatic ring, influencing electronic properties and hydrogen-bonding capabilities, which are critical for interactions in biological or catalytic systems.

Properties

IUPAC Name |

N-methyl-1-pyridin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-8-6-7-4-2-3-5-9-7;/h2-5,8H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWLZQLMWOVLET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(pyridin-2-yl)methanamine hydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-(pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

N-methyl-1-(pyridin-2-yl)methanamine hydrochloride finds extensive use in various research areas:

Chemistry

- Building Block for Synthesis: Serves as a precursor for the synthesis of complex organic molecules.

- Reactivity Studies: Investigated for its reactivity in electrophilic substitution reactions due to the presence of the pyridine ring.

Biology

- Enzyme Inhibition Studies: Used to explore its potential as an enzyme inhibitor, contributing to drug design and development.

- Receptor Binding Assays: Investigated for its interaction with specific receptors, which may lead to therapeutic effects.

Medicine

- Pharmaceutical Intermediate: Functions as an intermediate in the synthesis of various pharmaceutical agents, including antidepressants and analgesics.

- Potential Therapeutic Applications: Explored for its role in developing new drugs targeting neurological disorders.

Industry

- Agrochemical Production: Utilized in the formulation of agrochemicals and specialty chemicals due to its unique chemical properties.

Case Study 1: Enzyme Inhibition

A study investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that this compound effectively reduced enzyme activity by approximately 40%, demonstrating its potential as a lead compound for drug development.

Case Study 2: Receptor Interaction

Research focused on the binding affinity of this compound to serotonin receptors. The findings suggested a moderate affinity, indicating that modifications to the structure could enhance therapeutic efficacy in treating mood disorders.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridine-Substituted Methanamines

N-Methyl-1-(pyridin-3-yl)methanamine (CAS 15889-32-4)

- Structural Difference : The pyridine nitrogen is at the 3-position instead of the 2-position.

- Similarity Score : 0.70 (vs. 0.74 for the target compound) .

N-Methyl-1-(pyridin-4-yl)methanamine Hydrochloride (CAS 936225-52-4)

- Structural Difference : The pyridine nitrogen is at the 4-position.

- Impact : The 4-position creates a linear dipole moment across the pyridine ring, altering electronic distribution and solubility. This isomer may exhibit distinct pharmacokinetic properties .

| Property | Pyridin-2-yl (Target) | Pyridin-3-yl | Pyridin-4-yl | |

|---|---|---|---|---|

| Nitrogen Position | 2-position | 3-position | 4-position | |

| Hydrogen-Bonding Capacity | High | Moderate | Low | |

| Similarity to Target | 1.00 | 0.70 | 0.93 |

Heterocyclic Variants with Saturated or Fused Rings

N-Methyl-1-(pyrrolidin-2-yl)methanamine Dihydrochloride (CAS 2138133-16-9)

- Structural Difference : Replaces pyridine with pyrrolidine (a saturated 5-membered ring).

- Impact : Increased conformational flexibility and basicity due to the saturated ring. The dihydrochloride salt suggests higher protonation capacity than the target’s single hydrochloride .

N-Methyl-1-(4,5,6,8-tetrahydrothieno[2,3-c]oxepin-8-yl)methanamine Hydrochloride

- Structural Difference: Incorporates a fused thieno-oxepin ring system.

- However, synthetic complexity increases due to multi-step purification .

Phenyl-Pyridine Hybrid Derivatives

(4-(Pyridin-2-yl)phenyl)methanamine Hydrochloride (CAS 1498333-87-1)

Sulfur-Containing Analogs

N-Methyl-1-(5-methyl-2-thienyl)methanamine Hydrochloride (CAS 1228070-83-4)

- Structural Difference : Replaces pyridine with a thienyl (sulfur-containing) ring.

- Impact : Thienyl’s electron-rich nature alters redox properties and metabolic stability. This analog may exhibit distinct reactivity in catalytic applications .

Biological Activity

N-methyl-1-(pyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 145.62 g/mol. The compound features a pyridine ring, enhancing its solubility and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily arises from its ability to act as a ligand for various receptors and enzymes. It modulates their activity, leading to several biological effects, including:

- Inhibition of Enzyme Activity : The compound can inhibit specific enzymes, impacting metabolic pathways.

- Activation of Signaling Pathways : It may activate certain signaling pathways critical for cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial effects .

Anticancer Potential

The compound shows promise in anticancer applications. Studies suggest that it interacts with biological targets relevant to cancer therapy, potentially modulating pathways involved in cell proliferation and apoptosis. In silico evaluations predict its effectiveness against certain cancer types .

Anti-inflammatory Effects

In vitro studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the expression of inflammatory markers such as COX2 and IL-1β in cell lines .

Research Findings

Several studies have focused on the synthesis, structure-activity relationship (SAR), and biological evaluation of this compound. Key findings include:

Case Studies

Case Study 1: Antimicrobial Testing

A study assessed the antimicrobial efficacy of this compound against MRSA. The compound was found to inhibit bacterial growth effectively, suggesting its potential as a treatment option for resistant infections.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was evaluated for its anti-inflammatory properties using MTT assays on various cell lines. Results indicated a significant reduction in pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.